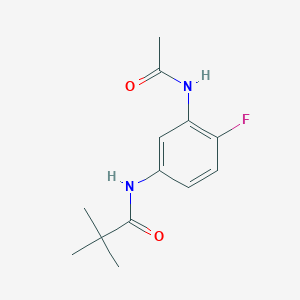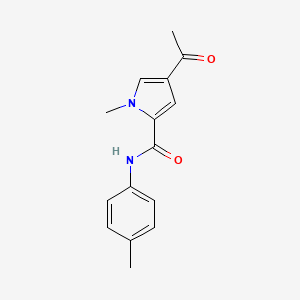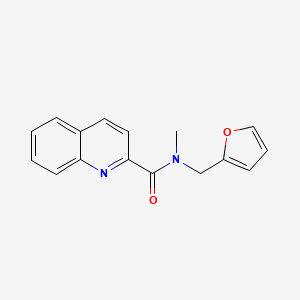
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as CTK7A, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
作用機序
The mechanism of action of 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has also been shown to reduce beta-amyloid accumulation and improve cognitive function in Alzheimer's disease models. In Parkinson's disease models, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.
実験室実験の利点と制限
One advantage of using 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its potential therapeutic applications in various diseases. Another advantage is its ability to modulate various signaling pathways and gene expression. However, one limitation of using 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in animal models.
将来の方向性
For 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide research include further understanding its mechanism of action and investigating its potential therapeutic applications in other diseases.
合成法
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylphenylhydrazine with 2-acetyl pyrrole followed by the reaction of the resulting intermediate with methyl chloroformate. The final step involves the reaction of the intermediate with ammonia to yield 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide.
科学的研究の応用
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. In Alzheimer's disease, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to reduce beta-amyloid accumulation and improve cognitive function. In Parkinson's disease, 4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-10-6-5-7-14(11(10)2)17-16(20)15-8-13(12(3)19)9-18(15)4/h5-9H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWQQQWPNMERMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CN2C)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2,3-dimethylphenyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

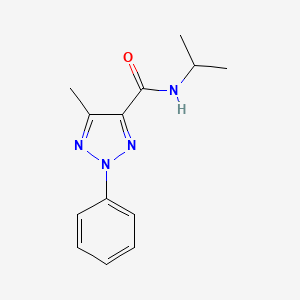


![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
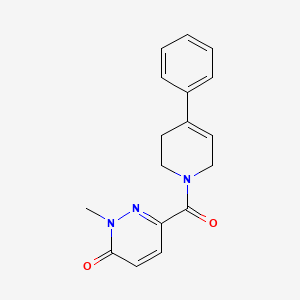
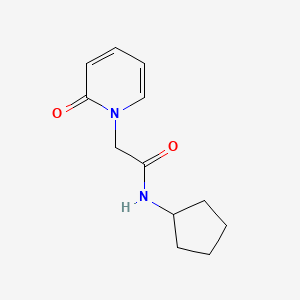
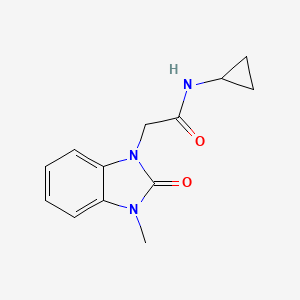
![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)
